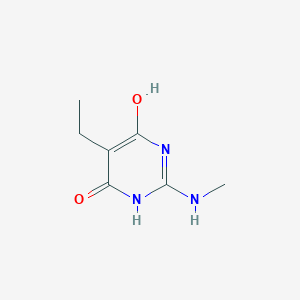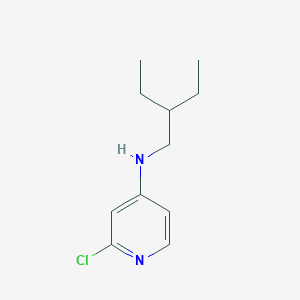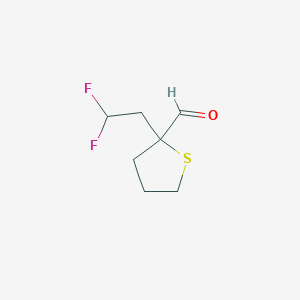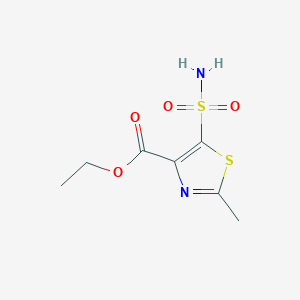![molecular formula C10H10FN3O B13296956 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13296956.png)
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a fluorophenyl group and an oxadiazole ring, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves multiple steps. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Condensation: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of enzymes, it can inhibit their function, leading to a decrease in the production of specific metabolites.
Interaction with receptors: The compound can bind to receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Binding to nucleic acids: It can interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)ethan-1-amine: This compound lacks the oxadiazole ring and has different chemical properties and applications.
1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-one: This compound has a different substitution pattern on the phenyl ring and different reactivity.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the fluorophenyl group and the oxadiazole ring, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H10FN3O |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C10H10FN3O/c1-6(12)10-13-9(14-15-10)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 |
InChI Key |
JYWCLNMDUFEPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13296875.png)
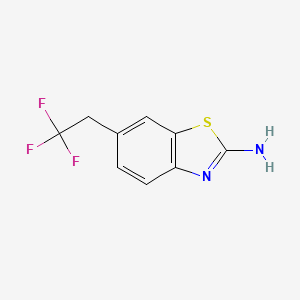
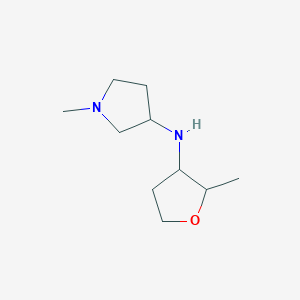
![3-[3-(Aminomethyl)phenyl]-1-phenylurea](/img/structure/B13296893.png)
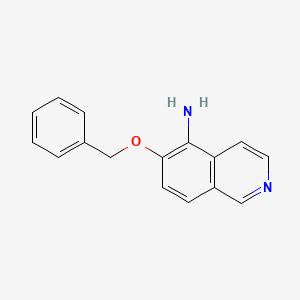
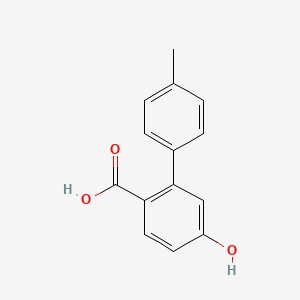


![Dimethyl({3-[(thiolan-3-yl)amino]propyl})amine](/img/structure/B13296925.png)

